molecular formula C17H24O2 B13036047 (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol

(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol

Cat. No.: B13036047
M. Wt: 260.4 g/mol
InChI Key: QWCNQXNAFCBLLV-OQDIJTRPSA-N
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Description

(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a polyacetylene compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its heptadeca (17-carbon) chain with two double bonds and two triple bonds, along with hydroxyl groups at the 3rd and 8th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves multiple steps, including the formation of the carbon chain, introduction of double and triple bonds, and the addition of hydroxyl groups. Common synthetic routes may involve:

    Alkyne Coupling Reactions: Using reagents like palladium catalysts to couple terminal alkynes.

    Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.

    Double Bond Formation: Utilizing Wittig or Horner-Wadsworth-Emmons reactions to introduce double bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.

    Reduction: Employing reducing agents like lithium aluminum hydride to convert triple bonds to double bonds or single bonds.

    Substitution: Halogenation reactions using reagents like bromine or chlorine to introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of diketones or diacids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and metabolic disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol involves its interaction with specific molecular targets and pathways. It can affect cellular respiration by interacting with mitochondrial ATP synthase, promoting mitochondrial biogenesis. Additionally, it may influence various signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol is unique due to its specific arrangement of double and triple bonds, along with the presence of hydroxyl groups

Properties

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

(3S,8R,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m0/s1

InChI Key

QWCNQXNAFCBLLV-OQDIJTRPSA-N

Isomeric SMILES

CCCCCCC/C=C\[C@H](C#CC#C[C@H](C=C)O)O

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O

Origin of Product

United States

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